5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antioxidant and anticancer activities.
1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol: Used in various chemical and pharmaceutical applications.
Uniqueness
5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Properties
CAS No. |
1856090-79-3 |
---|---|
Molecular Formula |
C16H27N5 |
Molecular Weight |
289.42 g/mol |
IUPAC Name |
5-methyl-1-(2-methylpropyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C16H27N5/c1-6-7-20-15(8-13(4)18-20)10-17-16-9-14(5)21(19-16)11-12(2)3/h8-9,12H,6-7,10-11H2,1-5H3,(H,17,19) |
InChI Key |
PACZWQZDIMIIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=NN(C(=C2)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.